Welcome to the BenchChem Online Store!
molecular formula C10H10OS B8412368 4-Methylbenzo[b]thiophene-5-methanol

4-Methylbenzo[b]thiophene-5-methanol

Cat. No. B8412368
M. Wt: 178.25 g/mol
InChI Key: VUVBXXCUFPEXEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05922721

Procedure details

In 17 ml of chloroform is dissolved 1.7 g of a mixture of 4-methylbenzo[b]thiophene-5-methanol and 6-methylbenzo[b]thiophene-5-methanol, and 4.1 g of manganese dioxide is added thereto at room temperature. Thereafter, the resulting mixture is refluxed for one hour. After the reaction, insolubles are removed from the resulting reaction mixture by filtration and the filtrate obtained is concentrated under reduced pressure. The residue obtained is purified by a moderate pressure column chromatography [eluent:hexane:toluene=1:1], to obtain 0.65 g of 4-methylbenzo[b]thiophene-5-carbaldehyde as colorless solid and 0.48 g of 6-methyl-benzo[b]thiophene-5-carbaldehyde as colorless solid.
[Compound]
Name
mixture
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step One
Quantity
4.1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:10]2[CH:9]=[CH:8][S:7][C:6]=2[CH:5]=[CH:4][C:3]=1[CH2:11][OH:12].[CH3:13][C:14]1[C:15]([CH2:23][OH:24])=[CH:16][C:17]2[CH:21]=[CH:20][S:19][C:18]=2[CH:22]=1>C(Cl)(Cl)Cl.[O-2].[O-2].[Mn+4]>[CH3:1][C:2]1[C:10]2[CH:9]=[CH:8][S:7][C:6]=2[CH:5]=[CH:4][C:3]=1[CH:11]=[O:12].[CH3:13][C:14]1[C:15]([CH:23]=[O:24])=[CH:16][C:17]2[CH:21]=[CH:20][S:19][C:18]=2[CH:22]=1 |f:3.4.5|

Inputs

Step One
Name
mixture
Quantity
1.7 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=CC=2SC=CC21)CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C(=CC2=C(SC=C2)C1)CO
Name
Quantity
17 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
4.1 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
Thereafter, the resulting mixture is refluxed for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After the reaction, insolubles
CUSTOM
Type
CUSTOM
Details
are removed from the resulting reaction mixture by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate obtained
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
is purified by a moderate pressure column chromatography [eluent:hexane:toluene=1:1]

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=CC=2SC=CC21)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.65 g
Name
Type
product
Smiles
CC=1C(=CC2=C(SC=C2)C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.48 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05922721

Procedure details

In 17 ml of chloroform is dissolved 1.7 g of a mixture of 4-methylbenzo[b]thiophene-5-methanol and 6-methylbenzo[b]thiophene-5-methanol, and 4.1 g of manganese dioxide is added thereto at room temperature. Thereafter, the resulting mixture is refluxed for one hour. After the reaction, insolubles are removed from the resulting reaction mixture by filtration and the filtrate obtained is concentrated under reduced pressure. The residue obtained is purified by a moderate pressure column chromatography [eluent:hexane:toluene=1:1], to obtain 0.65 g of 4-methylbenzo[b]thiophene-5-carbaldehyde as colorless solid and 0.48 g of 6-methyl-benzo[b]thiophene-5-carbaldehyde as colorless solid.
[Compound]
Name
mixture
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step One
Quantity
4.1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:10]2[CH:9]=[CH:8][S:7][C:6]=2[CH:5]=[CH:4][C:3]=1[CH2:11][OH:12].[CH3:13][C:14]1[C:15]([CH2:23][OH:24])=[CH:16][C:17]2[CH:21]=[CH:20][S:19][C:18]=2[CH:22]=1>C(Cl)(Cl)Cl.[O-2].[O-2].[Mn+4]>[CH3:1][C:2]1[C:10]2[CH:9]=[CH:8][S:7][C:6]=2[CH:5]=[CH:4][C:3]=1[CH:11]=[O:12].[CH3:13][C:14]1[C:15]([CH:23]=[O:24])=[CH:16][C:17]2[CH:21]=[CH:20][S:19][C:18]=2[CH:22]=1 |f:3.4.5|

Inputs

Step One
Name
mixture
Quantity
1.7 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=CC=2SC=CC21)CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C(=CC2=C(SC=C2)C1)CO
Name
Quantity
17 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
4.1 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
Thereafter, the resulting mixture is refluxed for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After the reaction, insolubles
CUSTOM
Type
CUSTOM
Details
are removed from the resulting reaction mixture by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate obtained
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
is purified by a moderate pressure column chromatography [eluent:hexane:toluene=1:1]

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=CC=2SC=CC21)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.65 g
Name
Type
product
Smiles
CC=1C(=CC2=C(SC=C2)C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.48 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.